molecular formula C22H46O B3181655 2-Decyl-1-dodecanol CAS No. 99007-75-7

2-Decyl-1-dodecanol

Cat. No.: B3181655
CAS No.: 99007-75-7
M. Wt: 326.6 g/mol
InChI Key: MAOPEQCDMWTHQL-UHFFFAOYSA-N
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Description

2-Decyl-1-dodecanol is a branched-chain fatty alcohol with the molecular formula C22H46O. It is a member of the Guerbet alcohol family, characterized by a hydroxyl group attached to a carbon atom that is itself bonded to two alkyl groups. This compound is known for its use in various industrial applications, particularly in the production of surfactants, lubricants, and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Decyl-1-dodecanol can be synthesized through the Guerbet reaction, which involves the condensation of two molecules of decyl alcohol. This reaction typically requires a base catalyst such as potassium hydroxide and a hydrogenation-dehydrogenation catalyst like nickel or copper chromite. The reaction is carried out at elevated temperatures, often around 200-250°C, under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-pressure hydrogenation reactors ensures efficient conversion of the starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-1-dodecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Decyl-1-dodecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decyl-1-dodecanol primarily involves its interaction with lipid membranes. As a fatty alcohol, it can integrate into lipid bilayers, altering their fluidity and permeability. This property is particularly useful in enhancing the delivery of active pharmaceutical ingredients through the skin. Additionally, its emollient properties help to maintain skin hydration by forming a protective barrier on the skin surface .

Comparison with Similar Compounds

Uniqueness: 2-Decyl-1-dodecanol stands out due to its branched structure, which imparts unique physical properties such as lower melting point and higher spreading coefficient compared to its linear counterparts. This makes it particularly suitable for applications requiring high-performance emollients and lubricants .

Properties

IUPAC Name

2-decyldodecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOPEQCDMWTHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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